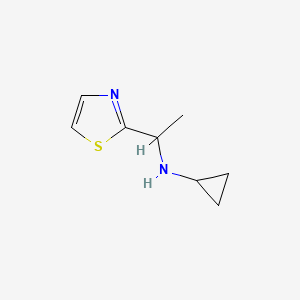

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a molecular formula of C8H12N2S and a molecular weight of 168.26 .

Análisis De Reacciones Químicas

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents and conditions for these reactions include acidic or basic environments, oxidizing or reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine would depend on its specific biological target. Thiazole derivatives often interact with enzymes or receptors, altering biochemical pathways . For example, some thiazole-containing compounds inhibit enzymes like topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar compounds to N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine include other thiazole derivatives such as:

Actividad Biológica

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These structural characteristics are crucial for its biological activity, influencing interactions with various molecular targets such as enzymes and receptors.

1. Antimicrobial Properties

The thiazole moiety is frequently associated with antimicrobial activities. Compounds containing thiazole rings have been reported to exhibit significant antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .

2. Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to reduce tumor volume and weight in animal models without significant side effects .

3. Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to receptors involved in pain and inflammation modulation, contributing to its therapeutic effects.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, this compound was found to significantly inhibit the growth of cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole compounds against various pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9962) |

| Blood-Brain Barrier Penetration | Moderate (0.9718) |

| P-glycoprotein Substrate | Non-substrate |

| Ames Test Toxicity | Non-toxic (0.9099) |

These properties indicate favorable absorption characteristics with low toxicity risks, enhancing its viability as a therapeutic agent .

Propiedades

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-6(10-7-2-3-7)8-9-4-5-11-8/h4-7,10H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJKXOYNQSFSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.